molecular formula C16H15N3O2 B2716779 4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-34-1

4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2716779
CAS RN: 860786-34-1
M. Wt: 281.315
InChI Key: QCZOKVGKYYGFHY-UHFFFAOYSA-N
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Description

The compound “4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a derivative of 1,2,4-triazolone, which is a type of heterocyclic compound. The molecule contains a 1,2,4-triazolone ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . It also has a benzyloxy group attached to the 4-position of the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The 1,2,4-triazolone ring would show a planar structure due to the sp2 hybridization of its atoms. The benzyloxy group would add steric bulk and could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar triazolone ring and the benzyloxy group in this compound could influence its solubility, melting point, and other physical properties .

Scientific Research Applications

Catalytic Applications

Half-Sandwich Ruthenium(II) Complexes : Triazole-based organosulfur and -selenium ligands, synthesized using the click reaction, have been utilized to design half-sandwich complexes with ruthenium. These complexes were explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones, showing potential for efficient and selective catalysis in organic synthesis (Saleem et al., 2013).

Cp*RhIII/IrIII Catalyst Activation : Similar triazole-based ligands have been applied to activate catalysts for oxidation of alcohols and transfer hydrogenation, emphasizing the utility of triazole derivatives in enhancing catalytic processes (Saleem et al., 2014).

Antioxidant and Antimicrobial Properties

Novel Triazole Derivatives Synthesis : A study synthesized new triazole derivatives and analyzed their antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity. This research highlights the potential of triazole compounds in developing antioxidant agents (Yüksek et al., 2015).

Antimicrobial Activity Evaluation : Another research synthesized triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good to moderate activities against test microorganisms, suggesting applications in antimicrobial drug development (Bektaş et al., 2007).

Luminescent Materials Development

Luminescent Liquid Crystalline Materials : The synthesis and characterization of cyanopyridone-based luminescent materials have shown potential for the development of ambient temperature hexagonal columnar phases, useful in optoelectronics and display technologies (N. et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information about the biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. For example, if it shows promising biological activity, future research could focus on optimizing its structure for better activity or lower toxicity .

properties

IUPAC Name

3-methyl-4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-12-17-18-16(20)19(12)14-7-9-15(10-8-14)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZOKVGKYYGFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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